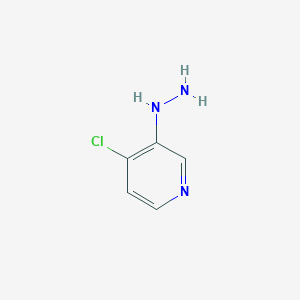

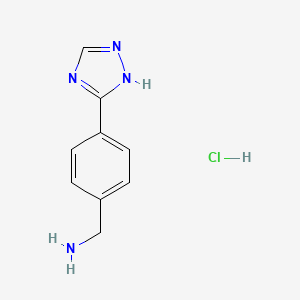

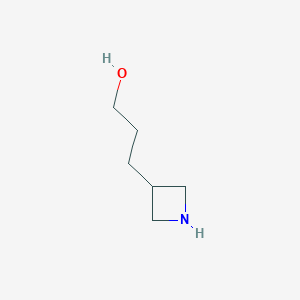

![molecular formula C21H23N3O2S B2658957 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 628278-32-0](/img/structure/B2658957.png)

2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines derivatives has been investigated via a one-pot three-component condensation . The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures, and no chromatographic purification with high yield .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by the disappearance of certain absorption bands in IR spectra, and specific patterns in 1H NMR and 13C NMR spectra .

Chemical Reactions Analysis

The synthesis of these compounds involves multicomponent reactions (MCRs), which are efficient pathways for the rapid creation of molecular diversity . MCRs have advantages such as efficient bond formation in a single step, high atom economy, easy workup, simple extraction and purification procedures, and reduction of waste products .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by analytical and spectrometrical methods (IR, 1H NMR, 13C NMR, MS) .

科学的研究の応用

Chemical Reactivity and Bonding Characteristics

The compound exhibits significant changes in bond lengths within its conjugated system, particularly in the regions participating in redox reactions. This alteration is attributed to hydrogen bonding at the pyrimidine ring, highlighting its potential in influencing electronic structures and reactivity in chemical transformations and redox processes (Kawai, Kunitomo, & Ohno, 1996).

Antioxidant Properties

The compound, through derivative studies, has been identified to possess antioxidant properties. The incorporation of a thiourea moiety significantly enhances its activity, suggesting its application in developing novel antioxidants with potential therapeutic uses (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

Synthetic Applications

Research has demonstrated the compound's utility in synthesizing diverse heterocyclic compounds. For example, it has been used as a reducing agent for inactivated carbonyl compounds, yielding corresponding alcohols, which underscores its versatility in synthetic organic chemistry (Yoneda, Sakuma, & Nitta, 1978). Additionally, it plays a role in facilitating the synthesis of complex heterocyclic compounds under environmentally friendly conditions, indicating its potential in green chemistry applications (Rajesh, Bala, Perumal, & Menéndez, 2011).

Corrosion Inhibition

The compound and its derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The derivatives show high inhibition efficiency, adsorbing onto the steel surface and providing a protective barrier against corrosion. This application is crucial in industrial processes where corrosion resistance is vital (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

将来の方向性

特性

IUPAC Name |

2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVJNEOLJAEDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

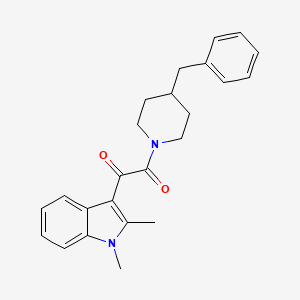

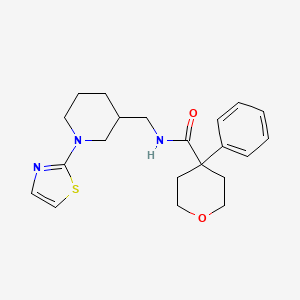

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)

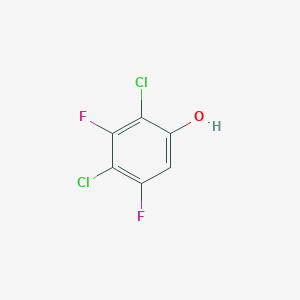

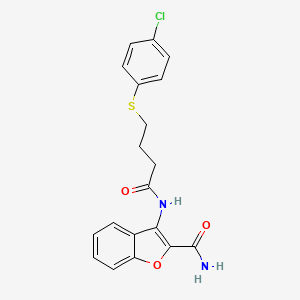

![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)

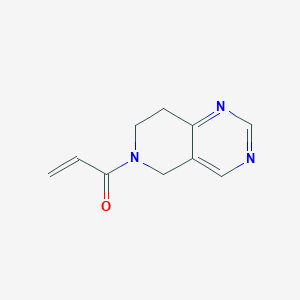

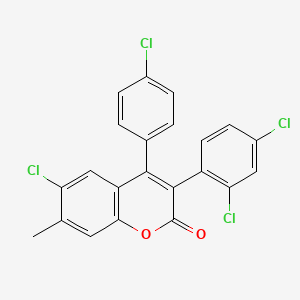

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)

![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)